molecular formula C10H9ClN2O2S2 B1426794 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride CAS No. 1342703-53-0

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride

Cat. No.: B1426794
CAS No.: 1342703-53-0
M. Wt: 288.8 g/mol
InChI Key: FTWCLTVKVJCHEK-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S2 and a molecular weight of 288.77 g/mol . This compound is characterized by the presence of a quinoxaline ring, a sulfanyl group, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with ethanesulfonyl chloride under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, which is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The quinoxaline ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinoxalin-2-ylthio)ethane-1-sulfonyl chloride
  • 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide
  • 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonate

Uniqueness

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is unique due to its combination of a quinoxaline ring, a sulfanyl group, and a sulfonyl chloride group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-quinoxalin-2-ylsulfanylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWCLTVKVJCHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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